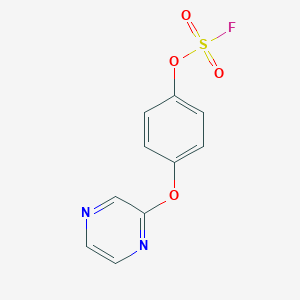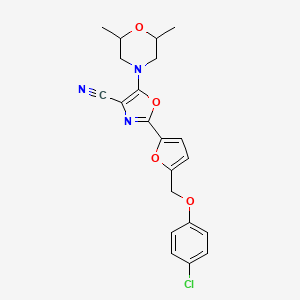
N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Metabolic Activation and Protein Alkylation
The metabolic activation of furan derivatives, such as those related to N-(furan-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide, leads to the formation of reactive metabolites capable of covalently interacting with proteins. Studies on cis-2-butene-1,4-dial, a microsomal metabolite of furan, demonstrate its role as a reactive aldehyde responsible for the carcinogenic activity through alkylation of proteins. This understanding is crucial for evaluating the biological interactions and potential toxicological implications of this compound and related compounds (Chen, Hecht, & Peterson, 1997).
Synthetic Applications in Organic Chemistry
The chemistry of this compound is of interest in the synthesis of spiro-lactams and polysubstituted pyrroles. These compounds are synthesized through reactions of furfurylamines with ynones followed by oxidation, showcasing the utility of N-furan-2-ylmethyl-β-enaminones. This methodology offers a novel route for the generation of complex structures, extending the synthetic applications of furan and pyrrole derivatives in organic chemistry (Peng et al., 2016).
Antiviral Activities
Research into N-substituted furan derivatives reveals promising antiviral activities against the H5N1 virus. The synthesis of various heterocyclic systems from 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one showcases the potential of this compound and related compounds in developing new antiviral agents. This highlights the importance of exploring the antiviral properties of furan and pyrrole derivatives for therapeutic applications (Flefel et al., 2014).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(14-11-12-5-4-10-17-12)6-3-9-15-7-1-2-8-15/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLZCTKOHQNYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2859762.png)
![10-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2859763.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-phenethylacetamide](/img/structure/B2859766.png)

![5-fluoro-2-methyl-3-[2-(1H-tetrazol-1-yl)ethyl]-1H-indole](/img/structure/B2859773.png)

![8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2859775.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2859776.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione](/img/no-structure.png)

![1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B2859782.png)
